Boc-D-Cys(pMeBzl)-OH
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Overview
Description
Boc-D-Cys(pMeBzl)-OH: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, and a para-methylbenzyl (pMeBzl) group attached to the thiol group of the cysteine molecule. This modification enhances the stability and reactivity of the cysteine residue, making it useful in various chemical and biological applications.
Mechanism of Action
Target of Action
Boc-D-Cys(pMeBzl)-OH, also known as Boc-S-4-methylbenzyl-D-cysteine, is a derivative of the amino acid cysteine . It is primarily used in peptide and protein synthesis . The primary targets of this compound are the amino acids in peptides and proteins that it helps to synthesize .
Mode of Action
The compound works by protecting the cysteine thiol group during peptide synthesis . This protection allows for the synthesis of complex disulfide-rich peptides and proteins . The compound is then removed (deprotected) to reveal the cysteine thiol group, allowing it to participate in the formation of disulfide bonds .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathways involved in peptide and protein synthesis . By protecting the cysteine thiol group, it facilitates the synthesis of complex peptides and proteins, including those with multiple disulfide bonds . These proteins can then participate in a variety of biological processes, depending on their specific structures and functions .
Result of Action
The primary result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group, it allows these molecules to be synthesized without unwanted side reactions . Once the compound is removed, the resulting peptides and proteins can participate in various biological processes .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability. For example, the compound is typically stored at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Cys(pMeBzl)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The thiol group is then protected by reacting with para-methylbenzyl chloride under basic conditions. The final product, this compound, is obtained after purification through techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Boc-D-Cys(pMeBzl)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and pMeBzl protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Trifluoroacetic acid for Boc group removal and hydrogenolysis for pMeBzl group removal.
Major Products Formed:
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Deprotected cysteine.
Scientific Research Applications
Chemistry: Boc-D-Cys(pMeBzl)-OH is used as a building block in peptide synthesis. The protecting groups allow for selective reactions, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of cysteine residues in proteins. The compound’s stability makes it suitable for various biochemical assays and structural studies.
Medicine: this compound is explored for its potential in drug development. Its ability to form stable disulfide bonds makes it a candidate for designing drugs that target cysteine-rich proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it valuable in various manufacturing processes.
Comparison with Similar Compounds
Boc-L-Cys(pMeBzl)-OH: Similar structure but with the L-enantiomer of cysteine.
Boc-D-Cys(Trt)-OH: Uses a trityl group instead of pMeBzl for thiol protection.
Fmoc-D-Cys(pMeBzl)-OH: Uses a fluorenylmethyloxycarbonyl group for amino protection.
Uniqueness: Boc-D-Cys(pMeBzl)-OH is unique due to its specific protecting groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and biochemical research, where selective reactions are crucial.
Properties
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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